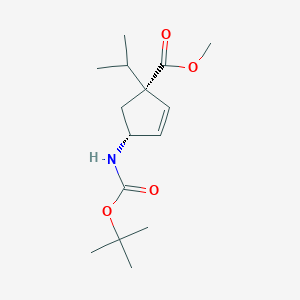
1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene is a chemical compound with the molecular formula C7H2Cl2F4O and a molecular weight of 248.99 g/mol It is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene typically involves halogenation and methoxylation reactions. One common method includes the reaction of a suitable benzene derivative with chlorine and fluorine sources under controlled conditions to introduce the halogen atoms. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxy-containing reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired application and available resources.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the reduction of other functional groups present.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene involves its interaction with molecular targets through its halogen and methoxy groups. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved. The exact pathways and molecular targets can vary based on the application and the specific reactions being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-1,3,5-trifluorobenzene: Similar in structure but lacks the methoxy group.
1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene: Similar but with different positions of the halogen and methoxy groups
Uniqueness
1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene is unique due to the specific arrangement of its halogen and methoxy groups, which can lead to distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H2Cl2F4O |
|---|---|
Molekulargewicht |
248.99 g/mol |
IUPAC-Name |
1,2-dichloro-3,4,6-trifluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F4O/c8-2-3(9)5(12)7(14-1-10)6(13)4(2)11/h1H2 |
InChI-Schlüssel |
KZHIBDIBRNNZJW-UHFFFAOYSA-N |
Kanonische SMILES |
C(OC1=C(C(=C(C(=C1F)Cl)Cl)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14047360.png)
![[2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047367.png)
